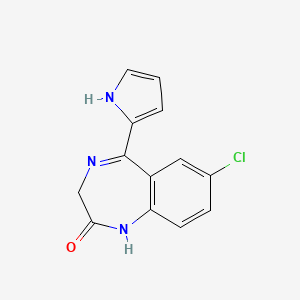

Ro5-3335

Description

inhibits gene expression by HIV-1 at the level of transcriptional trans-activation by Tat

Properties

IUPAC Name |

7-chloro-5-(1H-pyrrol-2-yl)-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O/c14-8-3-4-10-9(6-8)13(11-2-1-5-15-11)16-7-12(18)17-10/h1-6,15H,7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNMORIHKRROGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184270 | |

| Record name | Ro 5-3335 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30195-30-3 | |

| Record name | 7-Chloro-1,3-dihydro-5-(1H-pyrrol-2-yl)-2H-1,4-benzodiazepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30195-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 5-3335 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030195303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 30195-30-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ro 5-3335 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO-5-3335 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLH4T68L7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Ro5-3335 in CBF Leukemia

For Immediate Release

A Deep Dive into the Benzodiazepine Ro5-3335 as a Targeted Inhibitor in Core-Binding Factor (CBF) Leukemias

This whitepaper provides a comprehensive technical overview of the mechanism of action of Ro5-3335, a promising benzodiazepine compound, in the context of Core-Binding Factor (CBF) leukemias. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes current understanding, presents key quantitative data, outlines detailed experimental methodologies, and visualizes complex biological processes.

Core-binding factor (CBF) leukemias, which include acute myeloid leukemia (AML) with t(8;21) or inv(16) and a subset of acute lymphoblastic leukemia (ALL) with t(12;21), are characterized by chromosomal rearrangements involving the genes encoding the RUNX1 (AML1) or CBFβ subunits of the CBF transcription factor complex.[1][2] These rearrangements generate oncogenic fusion proteins, such as RUNX1-ETO and CBFβ-SMMHC, which are critical for leukemogenesis.[2] The small molecule Ro5-3335 has emerged as a targeted inhibitor of the crucial interaction between RUNX1 and CBFβ, offering a potential therapeutic avenue for these malignancies.[1][2]

Core Mechanism of Action: Disrupting the Oncogenic RUNX1-CBFβ Complex

Ro5-3335 functions as a direct inhibitor of the protein-protein interaction between RUNX1 and its essential cofactor, CBFβ.[1][2] This interaction is fundamental for the stability and DNA-binding activity of the RUNX1 transcription factor. In CBF leukemias, the oncogenic fusion proteins retain the ability to interact with the wild-type CBF or RUNX1 subunits, and this association is critical for their leukemogenic activity.[3]

Ro5-3335, a benzodiazepine, was identified through a quantitative high-throughput screen designed to find inhibitors of the RUNX1-CBFβ interaction.[1][2] While it does not completely abrogate the formation of the RUNX1-CBFβ complex, it is proposed to alter the conformation of the complex, thereby repressing its transcriptional activity.[4] This inhibitory action leads to the suppression of RUNX1/CBFβ-dependent gene transactivation.[1][4][5]

The therapeutic rationale for targeting the RUNX1-CBFβ interaction lies in the heightened dependency of CBF leukemia cells on this complex compared to normal hematopoietic cells.[2][6] By disrupting the function of the oncogenic fusion protein complexes, Ro5-3335 selectively induces anti-proliferative effects in CBF leukemia cells.[2][5]

Quantitative Data Summary

The efficacy of Ro5-3335 has been quantified across various leukemia cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a preferential activity against CBF leukemia cell lines.

| Cell Line | Type of Leukemia | Fusion Protein | IC50 (μM) | Reference |

| ME-1 | AML (inv(16)) | CBFβ-SMMHC | 1.1 | [4] |

| Kasumi-1 | AML (t(8;21)) | RUNX1-ETO | 21.7 | [4] |

| REH | B-cell ALL (t(12;21)) | TEL-RUNX1 | 17.3 | [4] |

Signaling Pathway and Molecular Interactions

The primary signaling pathway targeted by Ro5-3335 is the RUNX1/CBFβ transcriptional regulation pathway. In a normal hematopoietic cell, the RUNX1-CBFβ heterodimer binds to specific DNA sequences to regulate the expression of genes crucial for hematopoietic differentiation. In CBF leukemia, the fusion proteins, such as RUNX1-ETO and CBFβ-SMMHC, disrupt this normal regulation, often leading to a block in differentiation and an increase in cell proliferation and survival.

Ro5-3335 intervenes at the level of the protein-protein interaction between the RUNX1 Runt domain and CBFβ.[3] By binding to one or both partners, it induces a conformational change that renders the complex transcriptionally inactive. This leads to the downregulation of target genes that are aberrantly regulated by the fusion proteins. Furthermore, there is evidence suggesting a functional link between the RUNX1/CBFβ-SMMHC complex and histone deacetylase 1 (HDAC1), implying that Ro5-3335's effects may also involve epigenetic modifications.[7]

References

- 1. Identification of benzodiazepine Ro5-3335 as an inhibitor of CBF leukemia through quantitative high throughput screen against RUNX1-CBFβ interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of benzodiazepine Ro5-3335 as an inhibitor of CBF leukemia through quantitative high throughput screen against RUNX1–CBFβ interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

The Binding Site of Ro5-3335 on RUNX1-CBFβ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding interaction between the small molecule inhibitor Ro5-3335 and the heterodimeric transcription factor complex RUNX1-CBFβ, a critical regulator of hematopoiesis and a key player in acute leukemia.

Executive Summary

Ro5-3335, a benzodiazepine derivative, has been identified as an inhibitor of the core binding factor (CBF) leukemia pathway.[1][2][3] It modulates the function of the RUNX1-CBFβ transcription factor complex, which is essential for normal blood cell development and is frequently dysregulated in leukemia.[1][2][3] This document details the binding characteristics of Ro5-3335, the experimental methodologies used to elucidate its mechanism of action, and the associated signaling pathways. Quantitative data from key studies are presented to provide a comprehensive overview for researchers in oncology and drug development.

Binding Site and Mechanism of Action

Ro5-3335 has been shown to directly interact with both the RUNX1 and CBFβ subunits of the core binding factor complex.[4][5] However, its mechanism of inhibition is not one of complete disruption of the RUNX1-CBFβ heterodimer.[6] Instead, evidence suggests that Ro5-3335 modulates the conformation of the complex, potentially increasing the distance between RUNX1 and CBFβ.[6] This alteration is thought to interfere with the transcriptional activity of the complex.

Interestingly, while initial studies using a UV absorption depletion assay indicated direct binding to both proteins, a subsequent study utilizing Nuclear Magnetic Resonance (NMR) spectroscopy did not detect a direct interaction between Ro5-3335 and the Runt domain of RUNX1.[7] This suggests the possibility of an indirect mechanism of action or a binding interaction that is not readily detectable by NMR.[7]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of Ro5-3335 from in vitro cellular assays.

Table 1: Antiproliferative Activity of Ro5-3335 in Leukemia Cell Lines

| Cell Line | Genotype/Fusion Protein | IC50 (µM) | Citation |

| ME-1 | CBFβ-MYH11 | 1.1 | [6] |

| Kasumi-1 | RUNX1-ETO | 21.7 | [6] |

| REH | TEL-RUNX1 | 17.3 | [6] |

Table 2: Inhibition of Transcriptional Transactivation by Ro5-3335

| Assay System | Reporter Gene Promoter | Concentration of Ro5-3335 (µM) | Observed Effect | Citation |

| 293-O cell-based reporter assay | MCSFR | 0.5, 5, and 25 | Statistically significant decrease in synergistic activation by CBFβ and RUNX1 | [1] |

| 293-O cell-based reporter assay | MCSFR | 25 | 42% suppression of CBFα/Runx1-CBFβ transactivation activity |

Experimental Protocols

The following sections detail the methodologies employed in the characterization of the Ro5-3335 binding interaction with RUNX1-CBFβ.

High-Throughput Screening

The initial identification of Ro5-3335 as a RUNX1-CBFβ inhibitor was achieved through a quantitative high-throughput screen of a large compound library.[1][2]

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay was used to measure the proximity of tagged RUNX1 and CBFβ proteins. A decrease in the AlphaScreen signal in the presence of a compound indicated inhibition of the protein-protein interaction.[1]

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay was used as a secondary screen to confirm hits from the primary AlphaScreen. It measures the transfer of energy between two fluorophore-labeled proteins (RUNX1 and CBFβ) when in close proximity. Inhibition of the interaction results in a decreased FRET signal.[1][2]

Biophysical and Biochemical Assays

-

UV Absorption Depletion Assay: This assay was used to demonstrate the direct binding of Ro5-3335 to RUNX1 and CBFβ. The assay measures the decrease in the concentration of Ro5-3335 in a solution after incubation with His-tagged RUNX1 or CBFβ bound to a nickel resin, followed by centrifugation. The depletion of the compound from the supernatant, as measured by UV absorbance at 374 nm, indicates binding to the protein.[1][7][8]

-

Surface Plasmon Resonance (SPR): While a specific protocol for Ro5-3335 binding to RUNX1 or CBFβ is not detailed in the primary literature, SPR was mentioned as a technique used in the broader study, for instance, to determine the binding affinity of HIV-1 Tat to RUNX1.[9] A typical SPR experiment would involve immobilizing one of the purified proteins (e.g., RUNX1 or CBFβ) on a sensor chip and flowing Ro5-3335 over the surface at various concentrations to measure the binding kinetics (association and dissociation rates) and determine the equilibrium dissociation constant (Kd).[1]

Cellular and In Vivo Assays

-

Reporter Gene Assays: To assess the effect of Ro5-3335 on the transcriptional activity of the RUNX1-CBFβ complex, luciferase reporter assays were performed.[1][8] Cells were co-transfected with expression vectors for RUNX1 and CBFβ along with a reporter plasmid containing a luciferase gene under the control of a RUNX1-CBFβ target promoter, such as the macrophage colony-stimulating factor receptor (MCSFR) promoter.[1][7][8] A decrease in luciferase activity in the presence of Ro5-3335 indicates inhibition of the transcriptional function of the complex.

-

Cell Viability Assays: The antiproliferative effects of Ro5-3335 on leukemia cell lines were determined using assays that measure ATP levels as an indicator of cell viability.[8]

-

Zebrafish and Mouse Models: The in vivo efficacy of Ro5-3335 was evaluated in zebrafish embryos, where it was shown to inhibit definitive hematopoiesis, a RUNX1-dependent process.[3][6] Additionally, in a mouse model of CBFβ-MYH11 leukemia, Ro5-3335 was found to reduce the leukemia burden.[3][6]

Visualizations

Signaling Pathway

The following diagram illustrates the established signaling pathway of the RUNX1-CBFβ complex and the point of intervention by Ro5-3335.

Caption: RUNX1-CBFβ signaling pathway and Ro5-3335 inhibition.

Experimental Workflow

This diagram outlines the general workflow used to identify and characterize Ro5-3335.

Caption: Workflow for Ro5-3335 identification and characterization.

Logical Relationship of Ro5-3335 Binding

The following diagram illustrates the proposed binding relationship of Ro5-3335 with the RUNX1-CBFβ complex.

Caption: Proposed binding model of Ro5-3335 to RUNX1 and CBFβ.

References

- 1. Identification of benzodiazepine Ro5-3335 as an inhibitor of CBF leukemia through quantitative high throughput screen against RUNX1–CBFβ interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of benzodiazepine Ro5-3335 as an inhibitor of CBF leukemia through quantitative high throughput screen against RUNX1-CBFβ interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. oncotarget.com [oncotarget.com]

- 5. Targeting binding partners of the CBFβ-SMMHC fusion protein for the treatment of inversion 16 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

Ro5-3335 as a Chemical Probe for RUNX1 Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Runt-related transcription factor 1 (RUNX1), also known as Acute Myeloid Leukemia 1 protein (AML1), is a master regulator of hematopoiesis, playing a critical role in the differentiation of hematopoietic stem cells into mature blood cells.[1][2] Dysregulation of RUNX1 function, often through chromosomal translocations that result in fusion proteins like RUNX1-ETO and CBFβ-MYH11, is a hallmark of various leukemias.[3][4][5] The interaction of RUNX1 with its binding partner, Core-Binding Factor β (CBFβ), is essential for its DNA binding and transcriptional activity.[1] This interaction has emerged as a key therapeutic target for leukemias driven by aberrant RUNX1 activity.

This technical guide provides an in-depth overview of Ro5-3335, a benzodiazepine derivative identified as a potent and specific chemical probe for interrogating RUNX1 function.[4][6] We will detail its mechanism of action, provide quantitative data on its activity, and present detailed protocols for key experiments to facilitate its use in research and drug discovery.

Mechanism of Action

Ro5-3335 acts as an inhibitor of the RUNX1-CBFβ interaction.[7] However, it does not function by completely disrupting the pre-formed RUNX1-CBFβ complex.[6] Instead, it is proposed that Ro5-3335 binds to both RUNX1 and CBFβ, inducing a conformational change in the complex or increasing the distance between the two proteins.[6][7] This allosteric modulation prevents the proper engagement of the RUNX1-CBFβ complex with DNA and downstream effector proteins, thereby repressing RUNX1-dependent transactivation.[6][7]

dot

Caption: Mechanism of Ro5-3335 action on the RUNX1-CBFβ complex.

Quantitative Data

The inhibitory activity of Ro5-3335 has been quantified in various leukemia cell lines, demonstrating preferential activity against those with CBF fusions.

| Cell Line | Genotype | IC50 (µM) | Reference |

| ME-1 | CBFβ-MYH11 | 1.1 | [7] |

| Kasumi-1 | RUNX1-ETO | 21.7 | [7] |

| REH | TEL-RUNX1 | 17.3 | [7] |

| Jurkat | No CBF fusion | >50 | [6] |

| K562 | No CBF fusion | >50 | [6] |

Experimental Protocols

Detailed methodologies for key experiments to characterize the function of Ro5-3335 are provided below.

In Vitro RUNX1-CBFβ Interaction Assays

These assays are crucial for quantifying the direct inhibitory effect of Ro5-3335 on the RUNX1-CBFβ interaction.

Principle: This bead-based assay measures the interaction between biotinylated RUNX1 and His-tagged CBFβ. Proximity of the beads upon protein interaction results in a chemiluminescent signal, which is disrupted by inhibitors.[8]

dot

Caption: AlphaScreen assay workflow for RUNX1-CBFβ interaction.

Protocol:

-

Reagents: Biotinylated RUNX1, His-tagged CBFβ, Streptavidin-coated donor beads, Nickel chelate acceptor beads, assay buffer (e.g., PBS with 0.1% BSA).

-

Procedure:

-

In a 384-well plate, add Ro5-3335 at desired concentrations.

-

Add His-tagged CBFβ and biotinylated RUNX1.

-

Incubate for 30 minutes at room temperature.

-

Add a mixture of streptavidin donor beads and nickel chelate acceptor beads.

-

Incubate for 1 hour at room temperature in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Principle: This assay measures the proximity of donor and acceptor fluorophores conjugated to antibodies that recognize tags on RUNX1 and CBFβ. Inhibition of the interaction leads to a decrease in the FRET signal.[8]

Protocol:

-

Reagents: Tagged RUNX1 (e.g., GST-RUNX1), tagged CBFβ (e.g., His-CBFβ), anti-tag antibody-donor fluorophore conjugate (e.g., anti-GST-Terbium), anti-tag antibody-acceptor fluorophore conjugate (e.g., anti-His-d2), assay buffer.

-

Procedure:

-

In a suitable microplate, add Ro5-3335.

-

Add tagged RUNX1 and CBFβ proteins.

-

Add the donor and acceptor antibody conjugates.

-

Incubate for 1-2 hours at room temperature.

-

Read the plate using a TR-FRET-compatible plate reader, with an appropriate delay time to minimize background fluorescence.

-

Cellular Assays

Principle: This assay measures the ability of RUNX1 to activate a promoter containing its binding sites, which drives the expression of a luciferase reporter gene. Ro5-3335 will decrease the luciferase signal in a dose-dependent manner.[6]

dot

Caption: Luciferase reporter assay workflow for RUNX1 transactivation.

Protocol:

-

Cell Culture and Transfection:

-

Plate cells (e.g., HEK293T) in a 96-well plate.

-

Co-transfect with expression vectors for RUNX1 and CBFβ, and a reporter plasmid containing a RUNX1-responsive promoter (e.g., M-CSFR promoter) driving firefly luciferase. A control plasmid expressing Renilla luciferase should also be co-transfected for normalization.

-

-

Treatment and Lysis:

-

After 24 hours, treat the cells with varying concentrations of Ro5-3335.

-

Incubate for another 24-48 hours.

-

Lyse the cells using a suitable lysis buffer.

-

-

Luciferase Assay:

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Principle: This assay directly measures the binding of Ro5-3335 to RUNX1 or CBFβ by quantifying the decrease in its UV absorbance from a solution after incubation with the protein bound to a resin.[6]

Protocol:

-

Reagents: His-tagged RUNX1 or CBFβ, Nickel resin, Ro5-3335 solution of known concentration, binding buffer.

-

Procedure:

-

Incubate His-tagged protein with nickel resin to immobilize the protein.

-

Wash the resin to remove unbound protein.

-

Incubate the protein-bound resin with a solution of Ro5-3335.

-

Centrifuge to pellet the resin.

-

Measure the UV absorbance of the supernatant at the characteristic wavelength for Ro5-3335 (e.g., 374 nm).[6]

-

A decrease in absorbance compared to a control with no protein indicates binding.

-

In Vivo Models

Principle: RUNX1 is essential for definitive hematopoiesis in zebrafish. Treatment of zebrafish embryos with Ro5-3335 will disrupt this process, leading to a quantifiable reduction in hematopoietic cell populations.[6]

Protocol:

-

Zebrafish Husbandry: Maintain and breed zebrafish according to standard protocols.

-

Treatment:

-

Collect embryos and place them in multi-well plates.

-

Add Ro5-3335 to the embryo medium at various concentrations (e.g., 0.5 to 25 µM).[6]

-

Incubate the embryos for the desired period (e.g., 24 to 72 hours post-fertilization).

-

-

Analysis:

-

Analyze the development of hematopoietic lineages by whole-mount in situ hybridization for specific markers (e.g., c-myb, runx1) or by using transgenic reporter lines (e.g., cd41:GFP for thrombocytes).[6]

-

Quantify the number of fluorescent cells or the intensity of staining.

-

Principle: Evaluate the in vivo efficacy of Ro5-3335 in a mouse model of CBF leukemia (e.g., a Cbfb-MYH11 knock-in model).[7]

Protocol:

-

Animal Model: Utilize a relevant mouse model of CBF leukemia.

-

Drug Formulation and Administration:

-

Monitoring and Endpoint Analysis:

-

Monitor the mice for signs of leukemia progression (e.g., weight loss, enlarged spleen).

-

Analyze peripheral blood smears and bone marrow aspirates for leukemic blasts.

-

At the end of the study, perform histological analysis of hematopoietic organs (spleen, liver, bone marrow) to assess leukemic infiltration.

-

Conclusion

Ro5-3335 is a valuable chemical probe for studying the function of RUNX1 and its role in normal and malignant hematopoiesis. Its specific mechanism of action, by allosterically modulating the RUNX1-CBFβ complex, provides a unique tool for dissecting the intricacies of RUNX1-mediated transcription. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to effectively utilize Ro5-3335 in their investigations, ultimately contributing to a deeper understanding of RUNX1 biology and the development of novel therapeutic strategies for leukemia.

References

- 1. Cell Cycle and Developmental Control of Hematopoiesis by Runx1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. RUNX1 and RUNX1-ETO: roles in hematopoiesis and leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of benzodiazepine Ro5-3335 as an inhibitor of CBF leukemia through quantitative high throughput screen against RUNX1-CBFβ interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of RUNX1 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of benzodiazepine Ro5-3335 as an inhibitor of CBF leukemia through quantitative high throughput screen against RUNX1–CBFβ interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pnas.org [pnas.org]

An In-depth Technical Guide to the Discovery and Synthesis of Ro5-3335: A Potent Inhibitor of the RUNX1-CBFβ Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Ro5-3335, a benzodiazepine derivative identified as a potent inhibitor of the core-binding factor (CBF) leukemia pathway. Ro5-3335 disrupts the critical protein-protein interaction between Runt-related transcription factor 1 (RUNX1) and its cofactor Core-Binding Factor β (CBFβ), a key driver in certain types of acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL). This document details the quantitative high-throughput screening (qHTS) campaign that led to its discovery, provides a putative synthesis protocol, and summarizes its in vitro and in vivo activity. Furthermore, it outlines the detailed experimental methodologies for the key assays used in its characterization and presents signaling pathways and experimental workflows as visual diagrams to facilitate understanding.

Introduction

Core-binding factor (CBF) leukemias, characterized by chromosomal translocations involving the RUNX1 or CBFB genes, represent a significant portion of acute leukemias.[1] The resulting fusion proteins are dependent on the interaction between RUNX1 and CBFβ for their oncogenic activity, making this protein-protein interaction an attractive therapeutic target.[2] Ro5-3335 emerged from a quantitative high-throughput screening campaign as a small molecule that functionally antagonizes the RUNX1-CBFβ interaction.[2][3] This guide serves as a technical resource for researchers interested in the development and application of Ro5-3335 and similar compounds.

Discovery of Ro5-3335

Ro5-3335 was identified through a comprehensive quantitative high-throughput screening (qHTS) of a large chemical library for inhibitors of the RUNX1-CBFβ interaction.[3] The screening cascade involved two primary assays: an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[4][5]

High-Throughput Screening Cascade

The screening of a 243,398 compound library led to the identification of several initial hits.[3] These hits were then subjected to a series of confirmation and counter-screening assays to eliminate false positives. Ro5-3335 was confirmed as a potent and specific inhibitor of the RUNX1-CBFβ interaction.[2]

References

- 1. US3692776A - Process for preparing 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2h-1,4-benzodiazepin-2-one - Google Patents [patents.google.com]

- 2. Identification of benzodiazepine Ro5-3335 as an inhibitor of CBF leukemia through quantitative high throughput screen against RUNX1–CBFβ interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of benzodiazepine Ro5-3335 as an inhibitor of CBF leukemia through quantitative high throughput screen against RUNX1-CBFβ interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. pnas.org [pnas.org]

The Dichotomous Role of Ro5-3335 in Normal Hematopoiesis: From Inhibition to Stem Cell Expansion

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: The small molecule Ro5-3335, a benzodiazepine derivative, presents a complex and context-dependent impact on normal hematopoiesis. Initially identified as an inhibitor of the critical RUNX1-CBFβ transcription factor complex, it was shown to disrupt definitive hematopoiesis. However, emerging research has unveiled a novel mechanism whereby Ro5-3335 can promote the self-renewal and expansion of hematopoietic stem cells (HSCs) by modulating RUNX1's interaction with alternative binding partners. This guide provides a comprehensive overview of the dual roles of Ro5-3335, summarizing key quantitative data, detailing experimental protocols from foundational studies, and visualizing the distinct signaling pathways involved.

Introduction: A Molecule with a Dual Hematopoietic Identity

Ro5-3335 was first characterized as a promising agent for treating core binding factor (CBF) leukemias, which are driven by chromosomal translocations involving the genes RUNX1 or CBFB.[1][2] The therapeutic rationale was based on its ability to inhibit the interaction between the RUNX1 and CBFβ proteins, a partnership essential for the function of the resulting oncogenic fusion proteins.[1][2][3] Consequently, early studies on its effects on normal hematopoiesis logically focused on the consequences of this inhibition, revealing a repressive effect on the development of definitive blood lineages.[1][4][5][6]

More recent investigations, however, have uncovered a surprising and alternative function. At certain concentrations and in specific contexts, Ro5-3335 appears to remodel the RUNX1 transcription complex in a CBFβ-independent manner, leading to an increase in HSC self-renewal and division.[7][8] This has positioned Ro5-3335 as a valuable chemical probe for dissecting the intricate regulation of HSC fate and as a potential tool for the ex vivo expansion of HSCs for therapeutic applications.

This document synthesizes the available scientific literature to provide a detailed technical resource on these two distinct effects of Ro5-3335 on normal hematopoiesis.

Data Presentation: Quantitative Effects of Ro5-3335

The following tables summarize the key quantitative findings from studies investigating Ro5-3335's impact on hematopoietic cells.

Table 2.1: Inhibitory Effects on Hematopoietic Cells and Leukemic Lines

| Cell/Organism Type | Assay | Metric | Ro5-3335 Concentration | Observed Effect | Reference |

| Zebrafish Embryos (tg(cd41:GFP)) | In vivo imaging | Circulating thrombocytes | Not specified | Reduction in definitive hematopoiesis | [4] |

| Zebrafish Embryos (Wild-Type) | Whole-Mount In Situ Hybridization (WISH) | c-myb expression in CHT | 0.25 µM - 5 µM | Dose-dependent reduction at 3 dpf | [4] |

| Human CBF Leukemia Cell Line (ME-1) | Antiproliferative Assay | IC₅₀ | 1.1 µM | Potent preferential killing | [1] |

| Human CBF Leukemia Cell Line (Kasumi-1) | Antiproliferative Assay | IC₅₀ | 21.7 µM | Preferential killing | [1] |

| Mouse Model (Cbfb-MYH11 leukemia) | In vivo treatment | Leukemia burden | 300 mg/kg/day (oral) | Reduced c-kit⁺ cells and leukemic infiltration | [1] |

Table 2.2: Expansion and Self-Renewal Effects on Hematopoietic Stem Cells

| Cell/Organism Type | Assay | Metric | Ro5-3335 Concentration | Observed Effect | Reference |

| Zebrafish Embryos | Live imaging of HSCs | HSC Number | Not specified | 1.79-fold increase | [8] |

| Zebrafish Embryos | Live imaging of HSCs | HSC Divisions | Not specified | Increase from 3.5 to 5 divisions | [8] |

| Zebrafish Embryos | Transplantation | Engraftment of treated cells | Not specified | 1.60-fold enhanced engraftment | [8] |

| Zebrafish Embryos | Lineage Tracing | Adult HSC Clones | Not specified | Increase from 18.6 to 23 clones | [8] |

| Human CD34⁺ HSPCs | Ex vivo culture (6 days) | HSC Expansion (CD34⁺CD38⁻CD45RA⁻CD90⁺) | Not specified | 20.3-fold expansion (vs. 15.8-fold control) | [8] |

Signaling Pathways and Mechanisms of Action

The dual effects of Ro5-3335 can be attributed to its interaction with two distinct RUNX1-containing protein complexes.

Mechanism 1: Inhibition of the RUNX1-CBFβ Complex

The canonical role of RUNX1 in hematopoiesis requires its heterodimerization with CBFβ. This complex binds to DNA to regulate the transcription of genes essential for the differentiation of hematopoietic stem cells into mature blood lineages. Ro5-3335 was identified as an inhibitor of this interaction.[1][2] It does not completely dissociate the complex but is believed to alter its conformation, thereby repressing its transcriptional activity.[1] In normal hematopoiesis, this inhibition phenocopies the effects of a cbfb mutation, where nascent HSCs are formed in the aorta-gonad-mesonephros (AGM) region but fail to be released into circulation.[4][5] This leads to an overall block in definitive hematopoiesis.

Mechanism 2: Promotion of the RUNX1-ELF1 Complex and HSC Self-Renewal

More recent findings have revealed a novel, CBFβ-independent mechanism. Ro5-3335 has been shown to remodel the RUNX1 transcriptional complex, promoting its association with E-family transcription factors, such as ELF1.[7][8] This new complex preferentially binds to the promoters of genes involved in cell cycle progression (e.g., CDC45, CCND2) and hematopoietic self-renewal.[8] The resulting transcriptional program enhances HSC division and expansion while preventing differentiation. This effect is responsible for the observed increase in HSC numbers and clonal diversity in zebrafish and the expansion of human CD34⁺ cells ex vivo.[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, providing a framework for replication and further investigation.

Zebrafish Embryo Treatment and Analysis (Adapted from Bresciani et al., 2014)

This protocol is used to assess the effect of Ro5-3335 on the emergence and development of hematopoietic stem cells in a live vertebrate model.

-

Animal Model: Wild-type (WT) or transgenic zebrafish (Danio rerio) lines such as tg(c-myb:eGFP) or tg(cd41:GFP).

-

Compound Preparation: A stock solution of Ro5-3335 (e.g., 10 mM in DMSO) is prepared. This stock is diluted in E3 embryo medium to final working concentrations (e.g., 0.25 µM, 2.5 µM, 5 µM). A DMSO-only E3 medium solution serves as the vehicle control.

-

Treatment Workflow:

-

Collect zebrafish embryos at 0 hours post-fertilization (hpf).

-

Raise embryos in standard E3 medium until 24 hpf.

-

At 24 hpf, dechorionate the embryos manually using forceps.

-

Transfer embryos into 6-well plates containing either the Ro5-3335 working solutions or the vehicle control.

-

Incubate embryos at 28.5°C for the desired duration (e.g., until 36 hpf or 3 days post-fertilization (dpf)).

-

Refresh the treatment medium daily.

-

-

Analysis - Whole-Mount In Situ Hybridization (WISH):

-

At the desired endpoint (e.g., 36 hpf or 3 dpf), fix embryos in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.

-

Dehydrate embryos through a methanol/PBT (PBS + 0.1% Tween 20) series and store at -20°C.

-

Synthesize digoxigenin (DIG)-labeled antisense RNA probes for HSC markers like c-myb and runx1.

-

Perform WISH using standard protocols, involving rehydration, proteinase K digestion, re-fixation, hybridization with the probe, washing, and antibody incubation (anti-DIG-AP).

-

Develop the signal using NBT/BCIP substrate.

-

Image embryos and quantify the expression pattern (e.g., categorizing as "unaffected," "reduced," or "absent").

-

Human CD34⁺ Hematopoietic Stem and Progenitor Cell (HSPC) Culture (Adapted from Yue et al., 2024; Robertson et al., 2024)

This protocol is for assessing the effect of Ro5-3335 on the ex vivo expansion of primary human HSCs.

-

Cell Source: Cryopreserved or fresh human umbilical cord blood-derived CD34⁺ HSPCs.

-

Culture Medium: A serum-free expansion medium such as StemSpan™ SFEM II, supplemented with a cytokine cocktail designed for HSC expansion (e.g., SCF, TPO, Flt3L, IL-6).

-

Compound Treatment: Ro5-3335 is added to the culture medium at the desired final concentration. A DMSO vehicle control is run in parallel.

-

Experimental Workflow:

-

Thaw cryopreserved CD34⁺ cells rapidly and wash to remove cryoprotectant.

-

Seed cells at a defined density (e.g., 1 x 10⁴ cells/well) in a 96-well plate containing the prepared culture medium with either Ro5-3335 or DMSO.

-

Culture the cells for 6-7 days in a humidified incubator at 37°C and 5% CO₂.

-

At the end of the culture period, harvest the cells.

-

-

Analysis - Flow Cytometry:

-

Count the total number of viable cells to determine overall fold expansion.

-

Stain cells with a panel of fluorescently-conjugated antibodies to identify the primitive HSC population. A typical panel includes: CD34, CD38, CD45RA, and CD90.

-

Analyze the stained cells on a multi-color flow cytometer.

-

Gate on the live, single-cell population and identify the HSCs (CD34⁺CD38⁻CD45RA⁻CD90⁺).

-

Calculate the absolute number and fold expansion of this specific HSC population for both Ro5-3335-treated and control cultures.

-

Conclusion and Future Directions

The study of Ro5-3335 reveals a fascinating duality in its biological activity on normal hematopoiesis. As an inhibitor of the canonical RUNX1-CBFβ pathway, it serves as a tool to probe the requirements for HSC differentiation and egress from their developmental niche. Conversely, its ability to promote HSC self-renewal through a novel RUNX1-ELF1 pathway opens new avenues for the development of therapeutics aimed at expanding HSCs for transplantation and gene therapy.

For drug development professionals, this dual activity underscores the importance of thoroughly characterizing off-target and context-dependent effects. For researchers, Ro5-3335 remains a powerful chemical probe to unravel the complex transcriptional networks that govern the critical choice between HSC self-renewal and differentiation. Future research should focus on elucidating the precise molecular interactions that favor the formation of the RUNX1-ELF1 complex over the RUNX1-CBFβ complex and determining whether this switch can be finely controlled to harness the full therapeutic potential of modulating RUNX1 activity.

References

- 1. Identification of benzodiazepine Ro5-3335 as an inhibitor of CBF leukemia through quantitative high throughput screen against RUNX1-CBFβ interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hematopoietic stem cell division is governed by distinct RUNX1 binding partners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ro5-3335 | RUNX1-CBFβ inhibitor | Probechem Biochemicals [probechem.com]

- 4. CBFβ and RUNX1 are required at 2 different steps during the development of hematopoietic stem cells in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CBFβ and RUNX1 are required at 2 different steps during the development of hematopoietic stem cells in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. pnas.org [pnas.org]

- 8. A Benzodiazepine Sedates Leukemia - ChemistryViews [chemistryviews.org]

The Role of Ro5-3335 in Inhibiting Transcriptional Transactivation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro5-3335, a benzodiazepine derivative, has emerged as a significant small molecule inhibitor of transcriptional transactivation, demonstrating a dual mechanism of action that impacts both oncogenic pathways and viral replication. Primarily recognized for its ability to disrupt the interaction between the Runt-related transcription factor 1 (RUNX1) and its core-binding factor β (CBFβ) subunit, Ro5-3335 has shown considerable therapeutic potential in the context of core-binding factor (CBF) leukemias. Concurrently, it has been characterized as an antagonist of the Human Immunodeficiency Virus type 1 (HIV-1) Tat protein, inhibiting viral gene expression. This technical guide provides a comprehensive overview of the core mechanisms of Ro5-3335, presenting quantitative data on its inhibitory activities, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it modulates.

Introduction

Transcriptional regulation is a fundamental cellular process, and its dysregulation is a hallmark of numerous diseases, including cancer and viral infections. The transcription factor RUNX1, in complex with its cofactor CBFβ, plays a pivotal role in normal hematopoiesis.[1][2] Chromosomal translocations involving the genes encoding these proteins are frequently observed in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), leading to the formation of oncogenic fusion proteins that drive leukemogenesis.[3][4]

In the realm of virology, the HIV-1 Tat protein is a potent transactivator essential for viral replication. Tat orchestrates the recruitment of cellular factors, including the positive transcription elongation factor b (P-TEFb) complex, to the viral long terminal repeat (LTR) to promote robust transcription of the viral genome.[5][6]

Ro5-3335 has been identified as a key inhibitor in both of these transcriptional contexts.[4][7] This guide will delve into the molecular mechanisms by which Ro5-3335 exerts its inhibitory effects, with a focus on its role in impeding transcriptional transactivation.

Mechanism of Action

Ro5-3335 exhibits a dual inhibitory capacity, targeting two distinct transcriptional activation pathways:

Inhibition of the RUNX1-CBFβ Interaction

Ro5-3335 has been shown to physically interact with both RUNX1 and CBFβ.[8][9] The precise mechanism of inhibition is thought to involve a conformational change in the RUNX1-CBFβ complex rather than a complete disruption of their interaction.[10] This alteration is believed to increase the distance between RUNX1 and CBFβ, thereby impairing the complex's ability to effectively bind to DNA and transactivate its target genes, such as the macrophage colony-stimulating factor receptor (MCSFR).[8][10] This inhibitory action is particularly effective against leukemic fusion proteins involving RUNX1 or CBFβ, leading to a preferential killing of CBF leukemia cells.[8][11]

Antagonism of HIV-1 Tat-Mediated Transactivation

In the context of HIV-1, Ro5-3335 acts as a Tat antagonist.[12] The viral Tat protein is crucial for the efficient transcription of the HIV-1 genome. It binds to the trans-activation response (TAR) element on the nascent viral RNA and recruits the P-TEFb complex (composed of CDK9 and Cyclin T1). This recruitment leads to the phosphorylation of RNA Polymerase II, promoting transcriptional elongation. Evidence suggests that RUNX1 and CBFβ can suppress HIV-1 LTR-driven transcription, and this suppression is reversed by Ro5-3335.[13][14] This indicates that the inhibitory effect of Ro5-3335 on HIV-1 transactivation is likely mediated through its targeting of the RUNX1-CBFβ complex, which in turn influences Tat's function.

Quantitative Data

The inhibitory activity of Ro5-3335 has been quantified in various cellular and biochemical assays. The following tables summarize the key quantitative findings.

Table 1: Antiproliferative Activity of Ro5-3335 in Leukemia Cell Lines

| Cell Line | Description | IC50 (µM) | Reference |

| ME-1 | CBF Leukemia Cell Line (CBFB-MYH11) | 1.1 | [10] |

| Kasumi-1 | CBF Leukemia Cell Line (RUNX1-ETO) | 21.7 | [10] |

| REH | B-cell Precursor Leukemia (TEL-RUNX1) | 17.3 | [10] |

Table 2: Inhibition of RUNX1/CBFβ-Dependent Transactivation by Ro5-3335

| Ro5-3335 Concentration (µM) | Inhibition of MCSFR Promoter Activity (%) | Reference |

| 0.5 | Statistically significant decrease | [9] |

| 5.0 | Statistically significant decrease | [9] |

| 25.0 | 42% |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory function of Ro5-3335.

Luciferase Reporter Assay for RUNX1/CBFβ Transactivation

This assay is used to quantify the effect of Ro5-3335 on the transcriptional activity of the RUNX1-CBFβ complex.

Materials:

-

HEK293T cells

-

Expression plasmids for RUNX1 and CBFβ

-

Luciferase reporter plasmid driven by the MCSFR promoter

-

Renilla luciferase control plasmid (e.g., pRL-TK)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Ro5-3335

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Seed HEK293T cells in 24-well plates at a density that will reach 70-80% confluency at the time of transfection.

-

Co-transfect the cells with the MCSFR-luciferase reporter plasmid, the Renilla luciferase control plasmid, and expression plasmids for RUNX1 and CBFβ using a suitable transfection reagent according to the manufacturer's instructions.

-

24 hours post-transfection, replace the medium with fresh medium containing various concentrations of Ro5-3335 (e.g., 0.5, 5, and 25 µM) or DMSO as a vehicle control.

-

Incubate the cells for an additional 24-48 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Calculate the fold change in luciferase activity relative to the DMSO control.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of Ro5-3335 on leukemia cell lines.

Materials:

-

Leukemia cell lines (e.g., ME-1, Kasumi-1, REH)

-

96-well plates

-

Ro5-3335

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL.[15][16]

-

Add serial dilutions of Ro5-3335 to the wells. Include a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[17]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]

-

Incubate the plates at room temperature in the dark for at least 2 hours to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

UV Absorption Depletion Assay

This assay provides evidence of a physical interaction between Ro5-3335 and the RUNX1 and CBFβ proteins.

Materials:

-

Purified His-tagged RUNX1 and CBFβ proteins

-

Nickel resin

-

Ro5-3335 solution of known concentration

-

UV-Vis spectrophotometer

Protocol:

-

Prepare a solution of Ro5-3335 and measure its absorbance spectrum to identify the characteristic absorption peaks (e.g., 374 nm).[9]

-

Incubate the Ro5-3335 solution with nickel resin pre-loaded with either His-tagged RUNX1 or His-tagged CBFβ. As a control, incubate the Ro5-3335 solution with nickel resin alone.

-

After incubation, centrifuge the samples to pellet the resin and the bound protein.

-

Carefully collect the supernatant and measure its UV-Vis absorbance spectrum.

-

A decrease in the absorbance of Ro5-3335 in the supernatants from the protein-containing samples compared to the control indicates that Ro5-3335 has bound to the proteins and has been depleted from the solution.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and the proposed mechanism of action of Ro5-3335.

Caption: RUNX1-CBFβ signaling pathway and its inhibition by Ro5-3335.

Caption: HIV-1 Tat-mediated transactivation and the modulatory role of the RUNX1-CBFβ complex.

Caption: Proposed mechanism of Ro5-3335 action on the RUNX1-CBFβ complex.

Conclusion

Ro5-3335 stands as a versatile inhibitor of transcriptional transactivation with significant implications for both cancer biology and virology. Its ability to modulate the RUNX1-CBFβ complex provides a targeted therapeutic strategy for CBF leukemias. Furthermore, its antagonistic effect on HIV-1 Tat-mediated transcription highlights its potential as an antiviral agent. The experimental protocols and data presented in this guide offer a foundational resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of Ro5-3335. Future research should focus on elucidating the precise structural basis of its interaction with the RUNX1-CBFβ complex and exploring its efficacy in combination with other therapeutic agents.

References

- 1. Cell Cycle and Developmental Control of Hematopoiesis by Runx1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ashpublications.org [ashpublications.org]

- 4. Identification of benzodiazepine Ro5-3335 as an inhibitor of CBF leukemia through quantitative high throughput screen against RUNX1-CBFβ interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Identification of benzodiazepine Ro5-3335 as an inhibitor of CBF leukemia through quantitative high throughput screen against RUNX1–CBFβ interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. Activation of HIV-1 from latent infection via synergy of RUNX1 inhibitor Ro5-3335 and SAHA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activation of HIV-1 from Latent Infection via Synergy of RUNX1 Inhibitor Ro5-3335 and SAHA | PLOS Pathogens [journals.plos.org]

- 15. MTT assay overview | Abcam [abcam.com]

- 16. texaschildrens.org [texaschildrens.org]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Investigating the Downstream Targets of Ro5-3335: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro5-3335 is a benzodiazepine derivative identified as a potent inhibitor of the protein-protein interaction between the transcription factor Runt-related transcription factor 1 (RUNX1) and its cofactor Core-binding factor beta (CBFβ). This interaction is critical for the transcriptional activity of the RUNX1/CBFβ complex, a master regulator of hematopoiesis. In several hematological malignancies, particularly Core Binding Factor (CBF) leukemias, this complex is disrupted by chromosomal translocations that give rise to oncogenic fusion proteins such as RUNX1-ETO and CBFβ-MYH11. By disrupting the function of these fusion proteins, Ro5-3335 exhibits selective anti-leukemic activity. This technical guide provides an in-depth overview of the downstream targets of Ro5-3335, detailing its mechanism of action, affected signaling pathways, and the experimental methodologies used to elucidate its effects.

Mechanism of Action of Ro5-3335

Ro5-3335 functions by directly binding to both RUNX1 and CBFβ, which conformationally alters the complex and represses its transcriptional activity.[1][2][3] This inhibition of the RUNX1/CBFβ interaction is the primary mechanism through which Ro5-3335 exerts its biological effects. In the context of CBF leukemias, the oncogenic fusion proteins often rely on the interaction with the remaining wild-type RUNX1 or CBFβ to drive leukemogenesis. Ro5-3335's ability to disrupt these interactions makes it a targeted therapeutic agent.[1][2][4]

Downstream Signaling Pathways and Target Genes

The inhibition of the RUNX1/CBFβ complex by Ro5-3335 leads to the modulation of a wide array of downstream signaling pathways and target genes critical for cellular processes such as proliferation, differentiation, and survival.

Key Downstream Target Genes

While a comprehensive transcriptomic analysis of direct Ro5-3335 treatment is not yet publicly available, studies on the effects of RUNX1 inhibition and the activity of RUNX1 fusion proteins have identified several key downstream target genes.

| Target Gene | Biological Function | Effect of RUNX1/CBFβ Inhibition | Reference |

| MCSFR (CSF1R) | Macrophage colony-stimulating factor receptor, crucial for myeloid differentiation. | Downregulation | [1][2] |

| MYC | Proto-oncogene involved in cell cycle progression and proliferation. | Downregulation | [5] |

| BCL-2 | Anti-apoptotic protein. | Downregulation | |

| p21 (CDKN1A) | Cyclin-dependent kinase inhibitor, a cell cycle regulator. | Upregulation | |

| PMP22 | Peripheral myelin protein 22, involved in myelination and cell growth. | Upregulation (in neurofibromas) | |

| EBF1 | Early B-cell factor 1, a key transcription factor in B-cell development. | Downregulation | |

| BCAT1 | Branched-chain amino acid transaminase 1, involved in amino acid metabolism. | Downregulation | |

| HIV-1 LTR | Long terminal repeat of the Human Immunodeficiency Virus 1, involved in viral transcription. | Upregulation (reactivation of latent HIV-1) |

Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action of Ro5-3335 and its impact on downstream signaling.

Quantitative Data

The following tables summarize the quantitative data available for Ro5-3335's activity in various experimental settings.

Table 1: In Vitro Efficacy of Ro5-3335 in Leukemia Cell Lines

| Cell Line | Type of Leukemia | Fusion Protein | IC50 (µM) | Reference |

| ME-1 | Acute Myeloid Leukemia (AML) | MLL-AF9 | 1.1 | [3] |

| Kasumi-1 | Acute Myeloid Leukemia (AML) | RUNX1-ETO | 21.7 | [3] |

| REH | B-cell Acute Lymphoblastic Leukemia (ALL) | TEL-RUNX1 | 17.3 | [3] |

Table 2: Effective Concentrations of Ro5-3335 in Various Assays

| Assay | System | Effect | Concentration | Reference |

| Luciferase Reporter Assay | 293T cells with MCSFR promoter | Inhibition of RUNX1/CBFβ transactivation | 0.5, 5, and 25 µM | [1][2] |

| Zebrafish Hematopoiesis Assay | Transgenic zebrafish embryos | Inhibition of definitive hematopoiesis | 1-10 µM | [1][2] |

| Mouse Leukemia Model | Cbfb-MYH11 knockin mice | Reduction of leukemia burden | 300 mg/kg/day (oral) | [1][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream targets of Ro5-3335.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This technique is used to identify the genome-wide binding sites of a specific transcription factor, such as RUNX1.

Protocol:

-

Cell Culture and Cross-linking:

-

Culture cells of interest (e.g., leukemia cell lines) to the desired density.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest and lyse the cells to isolate the nuclei.

-

Resuspend the nuclear pellet in a suitable buffer and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the pre-cleared chromatin with an antibody specific to RUNX1 overnight at 4°C with rotation.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA.

-

Sequence the library on a high-throughput sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Use peak-calling algorithms (e.g., MACS2) to identify regions of significant enrichment, which represent RUNX1 binding sites.

-

Annotate the peaks to identify nearby genes, which are potential direct targets of RUNX1.

-

RNA-Sequencing (RNA-seq)

RNA-seq is used to quantify the global changes in gene expression in response to Ro5-3335 treatment.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells of interest and treat with Ro5-3335 at the desired concentration and for the appropriate duration. Include a vehicle-treated control (e.g., DMSO).

-

-

RNA Extraction:

-

Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit).

-

-

RNA Quality Control:

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer and a bioanalyzer.

-

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) from the total RNA.

-

Fragment the remaining RNA and synthesize cDNA.

-

Ligate sequencing adapters to the cDNA fragments.

-

-

Sequencing:

-

Sequence the prepared libraries on a high-throughput sequencing platform.

-

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome or transcriptome.

-

Quantify the expression level of each gene.

-

Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to Ro5-3335 treatment.

-

Perform pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.

-

Luciferase Reporter Assay

This assay is used to measure the effect of Ro5-3335 on the transcriptional activity of the RUNX1/CBFβ complex on a specific target gene promoter.

Protocol:

-

Plasmid Construction:

-

Clone the promoter region of a known RUNX1 target gene (e.g., MCSFR) upstream of a luciferase reporter gene in a suitable vector.

-

Use expression vectors for RUNX1 and CBFβ.

-

-

Cell Culture and Transfection:

-

Seed cells (e.g., HEK293T) in a multi-well plate.

-

Co-transfect the cells with the luciferase reporter plasmid, RUNX1 and CBFβ expression vectors, and a control plasmid expressing Renilla luciferase (for normalization).

-

-

Ro5-3335 Treatment:

-

After transfection, treat the cells with different concentrations of Ro5-3335 or a vehicle control.

-

-

Cell Lysis and Luciferase Activity Measurement:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Compare the normalized luciferase activity in Ro5-3335-treated cells to that in vehicle-treated cells to determine the effect of the compound on promoter activity.

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This is a bead-based assay used to screen for inhibitors of the RUNX1-CBFβ interaction in a high-throughput format.

Protocol:

-

Reagent Preparation:

-

Use biotinylated RUNX1 and His-tagged CBFβ.

-

Use streptavidin-coated donor beads and nickel-chelate acceptor beads.

-

-

Assay Procedure:

-

In a microplate, incubate biotinylated RUNX1 with streptavidin-coated donor beads.

-

Incubate His-tagged CBFβ with nickel-chelate acceptor beads.

-

Mix the two protein-bead complexes. In the presence of the RUNX1-CBFβ interaction, the donor and acceptor beads are brought into close proximity.

-

Add the test compound (Ro5-3335).

-

-

Signal Detection:

-

Excite the donor beads at 680 nm.

-

If the beads are in proximity, the donor bead releases singlet oxygen, which activates the acceptor bead, resulting in a luminescent signal at 520-620 nm.

-

In the presence of an inhibitor like Ro5-3335, the interaction is disrupted, the beads are separated, and the signal is reduced.

-

-

Data Analysis:

-

Measure the luminescence signal and calculate the percent inhibition for each compound concentration.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is another proximity-based assay used to study protein-protein interactions and screen for inhibitors.

Protocol:

-

Reagent Preparation:

-

Label RUNX1 with a donor fluorophore (e.g., Europium cryptate) and CBFβ with an acceptor fluorophore (e.g., d2).

-

-

Assay Procedure:

-

In a microplate, mix the labeled RUNX1 and CBFβ proteins.

-

Add the test compound (Ro5-3335).

-

-

Signal Detection:

-

Excite the donor fluorophore with a pulsed laser.

-

If the proteins are interacting, FRET occurs, and the acceptor fluorophore emits light at a specific wavelength.

-

The use of a time-delay measurement reduces background fluorescence.

-

-

Data Analysis:

-

Measure the emission from both the donor and acceptor fluorophores and calculate the TR-FRET ratio.

-

A decrease in the TR-FRET ratio indicates inhibition of the protein-protein interaction.

-

In Vivo Models

In vivo models are essential for evaluating the efficacy and toxicity of Ro5-3335 in a whole-organism context.

Zebrafish (Danio rerio) Hematopoiesis Model

The zebrafish embryo is a powerful model for studying hematopoiesis due to its external development and optical transparency.

Procedure:

-

Embryo Treatment:

-

Treat zebrafish embryos with Ro5-3335 in their water at various concentrations.

-

-

Phenotypic Analysis:

-

Monitor the development of hematopoietic cells in live embryos using microscopy, particularly in transgenic lines with fluorescently labeled blood cells.

-

Perform whole-mount in situ hybridization to assess the expression of key hematopoietic marker genes.

-

-

Rescue Experiments:

-

In transgenic zebrafish models of leukemia (e.g., expressing RUNX1-ETO), treat the embryos with Ro5-3335 to assess its ability to rescue the leukemic phenotype.

-

Murine Models of CBF Leukemia

Mouse models that recapitulate human CBF leukemias (e.g., Cbfb-MYH11 knock-in mice) are used to test the in vivo efficacy of Ro5-3335.

Procedure:

-

Leukemia Induction:

-

Induce leukemia in the mouse model.

-

-

Ro5-3335 Administration:

-

Treat the leukemic mice with Ro5-3335, typically through oral administration.

-

-

Efficacy Assessment:

-

Monitor the leukemia progression by analyzing peripheral blood smears, bone marrow aspirates, and spleen size.

-

Assess the survival of the treated mice compared to a control group.

-

Conclusion

Ro5-3335 represents a promising targeted therapy for CBF leukemias by specifically inhibiting the crucial interaction between RUNX1 and CBFβ. Understanding its downstream targets and the pathways it modulates is essential for its further clinical development. The experimental approaches outlined in this guide provide a comprehensive framework for researchers to investigate the multifaceted effects of Ro5-3335 and to identify novel biomarkers of response and resistance. Further studies employing genome-wide analyses following direct Ro5-3335 treatment will be invaluable in fully elucidating its mechanism of action and in optimizing its therapeutic application.

References

- 1. Identification of benzodiazepine Ro5-3335 as an inhibitor of CBF leukemia through quantitative high throughput screen against RUNX1–CBFβ interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of benzodiazepine Ro5-3335 as an inhibitor of CBF leukemia through quantitative high throughput screen against RUNX1-CBFβ interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Benzodiazepine Ro5-3335: A Targeted Approach to Disrupting RUNX1 Fusion Proteins in Leukemia

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Core binding factor (CBF) acute myeloid leukemia (AML), characterized by chromosomal translocations involving the RUNX1 gene, represents a significant challenge in oncology. The resulting fusion proteins, such as RUNX1-ETO, act as aberrant transcription factors, driving leukemogenesis. This technical guide provides an in-depth analysis of Ro5-3335, a benzodiazepine compound identified as a potent inhibitor of the interaction between RUNX1 and its binding partner CBFβ. By disrupting this critical interaction, Ro5-3335 demonstrates selective cytotoxicity against leukemia cells harboring RUNX1 fusion proteins. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for studying Ro5-3335's effects, and visualizes the relevant biological pathways and experimental workflows.

Introduction to RUNX1 Fusion Proteins and the Therapeutic Rationale for Ro5-3335

The transcription factor RUNX1 is a master regulator of hematopoiesis, essential for the differentiation of hematopoietic stem cells.[1] Chromosomal translocations, such as t(8;21), fuse the RUNX1 gene with other genes, in this case, the ETO (eight-twenty-one) gene, creating the oncogenic fusion protein RUNX1-ETO.[1][2] This fusion protein retains the DNA-binding domain of RUNX1 but replaces its transactivation domain with the ETO protein, which recruits co-repressor complexes.[1] This conversion of a key transcriptional activator to a repressor disrupts normal gene expression, blocks hematopoietic differentiation, and promotes leukemic cell survival.[3]

The interaction between the RUNX1 portion of the fusion protein and Core Binding Factor beta (CBFβ) is crucial for its stability and DNA-binding activity. Therefore, inhibiting the RUNX1-CBFβ interaction presents a promising therapeutic strategy to specifically target leukemia cells dependent on RUNX1 fusion proteins.[4][5] Ro5-3335 emerged from a high-throughput screen as a small molecule that functionally antagonizes the RUNX1-CBFβ interaction.[4][6]

Mechanism of Action of Ro5-3335

Ro5-3335, a benzodiazepine derivative, functions as an inhibitor of the protein-protein interaction between RUNX1 and CBFβ.[7][8] While it interacts with both RUNX1 and CBFβ, it does not completely disrupt the formation of the complex.[4][9] Instead, it is hypothesized to alter the conformation of the RUNX1-CBFβ complex, thereby impairing its ability to bind to DNA and regulate the transcription of target genes.[7] This leads to the reactivation of RUNX1 target genes that are repressed by the RUNX1-ETO fusion protein, ultimately inducing differentiation and apoptosis in leukemic cells.[4]

References

- 1. ATP-Based Cell Viability and Apoptosis Assay [bio-protocol.org]

- 2. ATP Cell Viability Luciferase Assay | SCT149 [merckmillipore.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Cell Viability Guide | How to Measure Cell Viability [promega.com]

- 5. bosterbio.com [bosterbio.com]

- 6. researchgate.net [researchgate.net]

- 7. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Ro5-3335: A Deep Dive into its Modulation of Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro5-3335 is a benzodiazepine derivative identified as a potent and specific inhibitor of the interaction between Runt-related transcription factor 1 (RUNX1) and its binding partner Core-binding factor beta (CBFβ)[1][2][3]. This interaction is crucial for the transcriptional activity of the RUNX1/CBFβ complex, a master regulator of hematopoiesis. Dysregulation of this complex, often through chromosomal translocations leading to fusion proteins like RUNX1-ETO and CBFB-MYH11, is a hallmark of core binding factor (CBF) leukemias[2][3]. This technical guide provides a comprehensive overview of the cellular pathways modulated by Ro5-3335, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Core Mechanism of Action: Inhibition of the RUNX1-CBFβ Interaction

Ro5-3335 directly interacts with both RUNX1 and CBFβ, with a stronger affinity for RUNX1[2]. Unlike competitive inhibitors that completely disrupt protein-protein interactions, Ro5-3335 is thought to induce a conformational change in the RUNX1/CBFβ complex or increase the distance between the two proteins[1][2]. This modulation effectively represses the transactivation function of the complex without necessarily causing its complete dissociation[1][4].

Quantitative Data on Ro5-3335 Activity

The biological activity of Ro5-3335 has been quantified across various experimental systems. The following tables summarize the key findings.

Table 1: In Vitro Antiproliferative Activity of Ro5-3335 in Leukemia Cell Lines

| Cell Line | Type of Leukemia | Presence of CBF Fusion Protein | IC50 (μM) | Reference |

| ME-1 | Acute Myeloid Leukemia | CBFB-MYH11 | 1.1 | [1] |

| Kasumi-1 | Acute Myeloid Leukemia | RUNX1-ETO | 21.7 | [1] |

| REH | Acute Lymphocytic Leukemia | TEL-RUNX1 | 17.3 | [1] |

| Jurkat | T-cell Leukemia | None | >50 | [2] |

| K562 | Chronic Myeloid Leukemia | None | >50 | [2] |

| U937 | Histiocytic Lymphoma | None | >50 | [2] |

Table 2: Effect of Ro5-3335 on RUNX1/CBFβ-Dependent Transactivation

| Assay System | Ro5-3335 Concentration (μM) | Inhibition of Transactivation (%) | Reference |

| MCSFR Promoter Luciferase Reporter Assay (293T cells) | 0.5 | Statistically significant decrease | [2] |

| MCSFR Promoter Luciferase Reporter Assay (293T cells) | 5 | Statistically significant decrease | [2] |

| MCSFR Promoter Luciferase Reporter Assay (293T cells) | 25 | ~42% | [4] |

Modulated Cellular Pathways

Ro5-3335 treatment impacts several downstream cellular pathways primarily through its inhibition of the RUNX1/CBFβ complex.

RUNX1/CBFβ Signaling Pathway in Hematopoiesis and Leukemia

The primary target of Ro5-3335 is the RUNX1/CBFβ signaling pathway, which is essential for normal hematopoiesis. In CBF leukemias, the function of this pathway is hijacked by fusion proteins. Ro5-3335 restores normal regulation by inhibiting the activity of both the wild-type and fusion protein complexes, leading to a preferential killing of leukemia cells[2][3][5].

Caption: Ro5-3335 inhibits the transactivation function of the RUNX1/CBFβ complex.

VWF/Integrin α1 Axis in Angiogenesis

Proteomics analysis of retinal tissue in an oxygen-induced retinopathy model revealed that Ro5-3335 treatment leads to the differential expression of proteins clustered in focal adhesion pathways[6]. Specifically, Ro5-3335 was found to reduce retinal neovascularization through the von Willebrand factor (VWF)/integrin α1 axis, suggesting an anti-angiogenic role for the compound[6].

Caption: Ro5-3335 modulates the VWF/Integrin α1 axis, impacting angiogenesis.

HIV-1 Replication

Interestingly, Ro5-3335 was also identified as an antagonist of the HIV-1 Tat protein. It predominantly inhibits the initiation of transcription from the viral promoter, thereby suppressing HIV-1 replication in vitro[5][7]. When used in synergy with histone deacetylase (HDAC) inhibitors like SAHA, Ro5-3335 can enhance the activation of latent HIV-1, suggesting a potential role in "shock and kill" therapeutic strategies[8].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are key experimental protocols employed in the study of Ro5-3335.

High-Throughput Screening for RUNX1-CBFβ Interaction Inhibitors

A quantitative high-throughput screen was developed to identify inhibitors of the RUNX1-CBFβ interaction. Two primary methods were used: AlphaScreen and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[2][3].

Caption: High-throughput screening workflow for identifying RUNX1-CBFβ inhibitors.

Protocol:

-

Protein Conjugation: Recombinant RUNX1 and CBFβ proteins are conjugated to donor and acceptor beads, respectively.

-

Assay Plate Preparation: The conjugated proteins and a library of chemical compounds (including Ro5-3335) are dispensed into microtiter plates.

-

Incubation: The plates are incubated to allow for protein-protein interaction and compound binding.

-

Signal Detection: In the absence of an inhibitor, the proximity of the donor and acceptor beads due to the RUNX1-CBFβ interaction results in a detectable signal (chemiluminescence for AlphaScreen, fluorescence for TR-FRET).

-

Data Analysis: A reduction in the signal indicates that the compound has inhibited the RUNX1-CBFβ interaction.

Cell Viability and Proliferation Assays

To determine the cytotoxic and antiproliferative effects of Ro5-3335, various leukemia cell lines were treated with the compound.

Protocol:

-

Cell Seeding: Leukemia cells are seeded in 96-well plates at a specific density.

-

Compound Treatment: Cells are treated with a serial dilution of Ro5-3335 or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours).

-

Viability/Proliferation Measurement: Cell viability is assessed using a commercially available kit that measures ATP levels (e.g., CellTiter-Glo®).

-

Data Analysis: The luminescence signal, which is proportional to the number of viable cells, is measured. IC50 values are calculated by plotting the percentage of cell viability against the log of the compound concentration.

In Vivo Efficacy in Animal Models

The therapeutic potential of Ro5-3335 was evaluated in zebrafish and mouse models of leukemia.

Zebrafish Model Protocol:

-

Transgenic Zebrafish: Transgenic zebrafish embryos expressing fluorescently tagged hematopoietic cells (e.g., cd41-GFP+ for thrombocytes and lck-GFP+ for T-cells) are used[2][9].

-

Compound Treatment: Embryos are treated with Ro5-3335.

-

Phenotypic Analysis: The number of fluorescent cells is quantified to assess the effect on hematopoiesis. A reduction in these cell populations indicates inhibition of RUNX1-dependent processes[2][9].

-